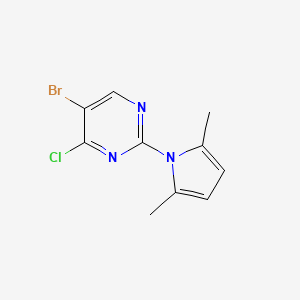
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 5-bromo-4-chloropyrimidine with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The pyrrole ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate, dimethylformamide, and heat.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Substitution products: Various substituted pyrimidines.
Oxidation products: Oxidized derivatives of the pyrrole ring.
Coupling products: Complex heterocyclic compounds.
Scientific Research Applications
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological studies: It serves as a probe or ligand in various biochemical assays.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine and pyrrole rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine
- 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-pyridine
Uniqueness
5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is unique due to the specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9BrClN3 |
|---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-(2,5-dimethylpyrrol-1-yl)pyrimidine |
InChI |
InChI=1S/C10H9BrClN3/c1-6-3-4-7(2)15(6)10-13-5-8(11)9(12)14-10/h3-5H,1-2H3 |
InChI Key |
IIXWRIUPFXFYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C(=N2)Cl)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















